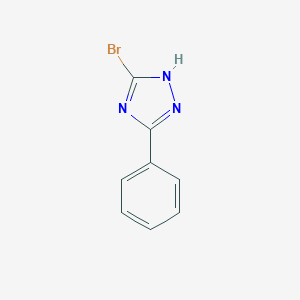

3-bromo-5-phenyl-1H-1,2,4-triazole

Descripción general

Descripción

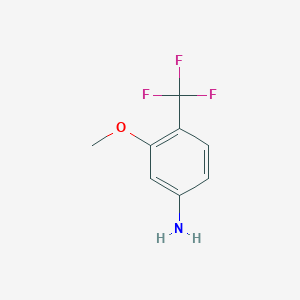

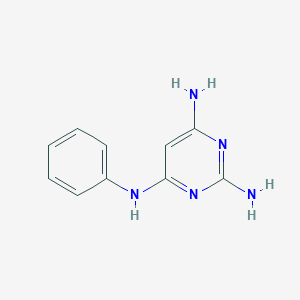

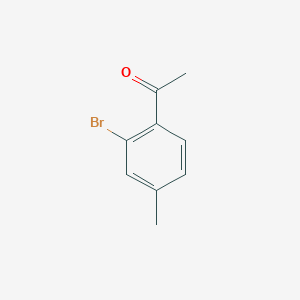

3-bromo-5-phenyl-1H-1,2,4-triazole is a chemical compound with the formula C₈H₆BrN₃ . It is an irritant .

Molecular Structure Analysis

The molecular structure of 3-bromo-5-phenyl-1H-1,2,4-triazole consists of a 1,2,4-triazole ring substituted with a bromine atom and a phenyl group .Physical And Chemical Properties Analysis

3-bromo-5-phenyl-1H-1,2,4-triazole is a powder with a melting point of 186-188°C . Its molecular weight is 224.06 .Aplicaciones Científicas De Investigación

Antimicrobial Applications

3-Bromo-5-phenyl-1H-1,2,4-triazole derivatives have been studied for their potential as antimicrobial agents. The triazole ring can interact with various enzymes and receptors in biological systems, which makes it effective against a range of Gram-positive and Gram-negative bacteria that are often multidrug-resistant .

Antifungal Therapy

Triazoles, including 3-bromo-5-phenyl derivatives, are a cornerstone in antifungal therapy. Drugs like fluconazole and voriconazole are based on the azole moiety and have been used to treat serious fungal infections due to their ability to inhibit fungal cytochrome P450 enzymes .

Anticancer Activity

The structural versatility of triazoles allows for the development of novel anticancer agents. The presence of a triazole ring in a compound’s structure can contribute to its ability to bind to various biological targets, potentially leading to antitumor effects .

Antiviral Treatments

Compounds containing the 1,2,4-triazole motif, such as ribavirin, have been used to treat a variety of viral diseases. The triazole ring’s interaction with viral RNA or enzymes can inhibit viral replication, making it a valuable component in antiviral medications .

Analgesic Properties

The 3-bromo-5-phenyl-1H-1,2,4-triazole and its derivatives have shown potential in the development of analgesic drugs. These compounds can modulate pain perception pathways, offering a promising avenue for pain management .

Anti-inflammatory Uses

Due to their chemical structure, triazole derivatives can exhibit anti-inflammatory properties. They can interfere with the production of inflammatory mediators, thus providing relief in various inflammatory conditions .

Safety And Hazards

Propiedades

IUPAC Name |

5-bromo-3-phenyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQJGSXGBGMSOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480921 | |

| Record name | 3-bromo-5-phenyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-5-phenyl-1H-1,2,4-triazole | |

CAS RN |

15777-59-0 | |

| Record name | 3-bromo-5-phenyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate](/img/structure/B173697.png)

![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone](/img/structure/B173728.png)

![5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B173738.png)